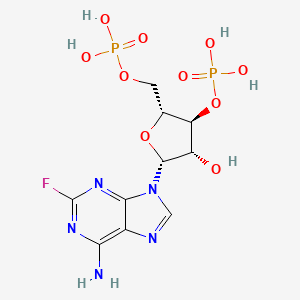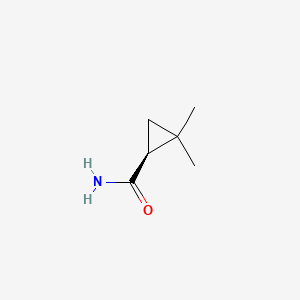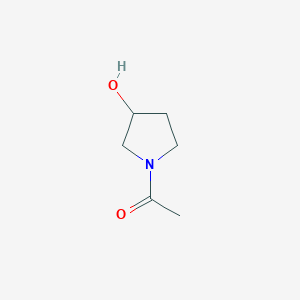
N-(4-Chlorophenyl)glycine methyl ester
Overview
Description
N-(4-Chlorophenyl)glycine methyl ester (4-Cl-PGME) is an important compound in biomedical research. It is widely used in laboratory experiments to study its biochemical and physiological effects. 4-Cl-PGME is an ester of N-(4-chlorophenyl)glycine, a derivative of the amino acid glycine. 4-Cl-PGME has been studied extensively in both in vitro and in vivo systems.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized as an intermediate in the synthesis of (S)-(+)-2-cholorophenyl glycine methyl ester, a key intermediate of clopidogrel, showcasing its importance in medicinal chemistry. Optimal conditions for its resolution were identified, indicating its potential for producing optically active pharmaceutical ingredients with high yield and purity (Cheng Jian-zhon, 2007).
- Research involving the use of diphenyliodonium bromide for the synthesis of N-phenyl α-amino acids highlights the compound's versatility in generating a variety of amino acid derivatives, underscoring its utility in the synthesis of complex molecules (J. McKerrow, J. Al-Rawi, P. Brooks, 2010).
Biological Applications and Studies
- Some studies focus on the synthesis of derivatives for potential biological applications, such as anticonvulsant prodrugs designed to overcome the blood-brain barrier, demonstrating the compound's relevance in developing therapeutic agents (F. Bonina et al., 2000).
- The utility of the cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine illustrates its significance in peptide synthesis, offering an alternative to conventional protecting groups with improved enantioselectivity (Tomasz Respondek, Eric S. Cueny, Jeremy J. Kodanko, 2012).
Advanced Materials and Chemical Reactions
- It has been implicated in the development of advanced materials, such as the synthesis of poly[(ferulic acid)-alt-(glycine)], where its derivatives participate in creating highly thermostable aromatic-aliphatic poly(ester-amide), demonstrating its utility in material science (Tatsuya Goto et al., 2017).
- Moreover, its reactions with C60 fullerene under different conditions highlight its role in forming novel nanostructures, such as pyrrolidino[60]fullerene and aziridino[60]fullerene, expanding its applications to nanotechnology and material sciences (Xiang Zhang et al., 2004).
properties
IUPAC Name |
methyl 2-(4-chloroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPQJKATNYSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266294 | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chlorophenyl)amino]acetate | |
CAS RN |
131770-31-5 | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131770-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






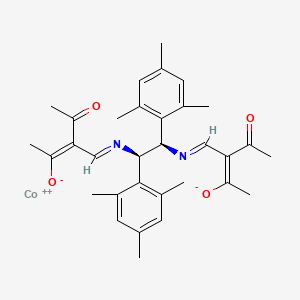


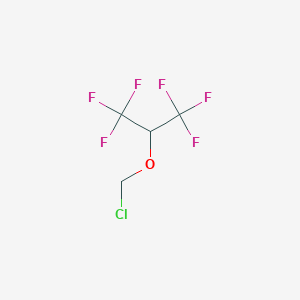


![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
